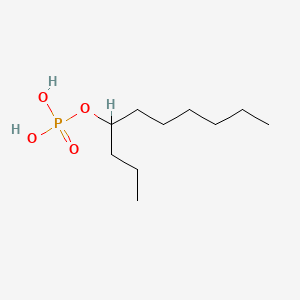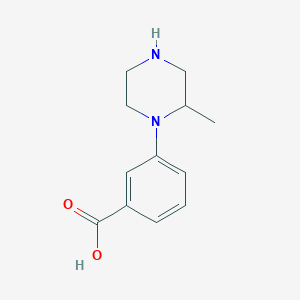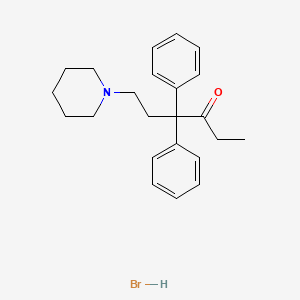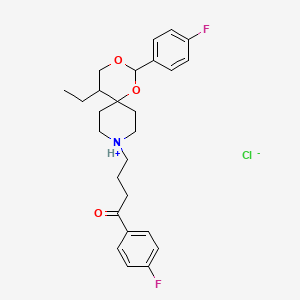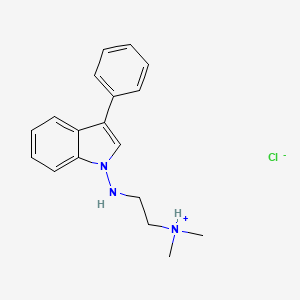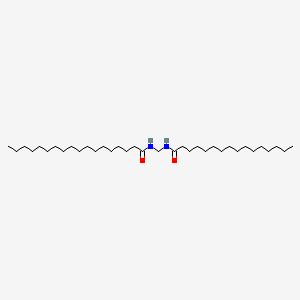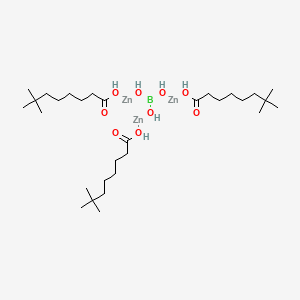![molecular formula C11H17Cl2NO B13764681 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 64012-01-7](/img/structure/B13764681.png)
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
The synthesis of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves several steps. One common method includes the reaction of 2-chloroethyl methyl ether with secondary diarylphosphines . The reaction conditions typically involve the use of organic or inorganic bases and phase transfer catalysts . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets and pathways. The compound can alkylate DNA, leading to DNA damage and inhibition of DNA synthesis and transcription . This mechanism is similar to other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride can be compared with other similar compounds, such as:
2-chloroethyl methyl ether: Shares a similar structure but differs in its chemical properties and applications.
2-methoxyethyl chloride: Another related compound with distinct uses and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
CAS No. |
64012-01-7 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
LBLYFTCYYCQVLG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)CC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


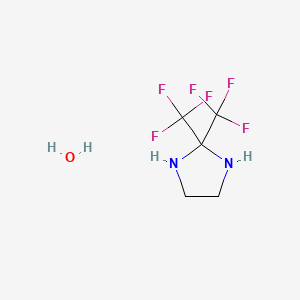

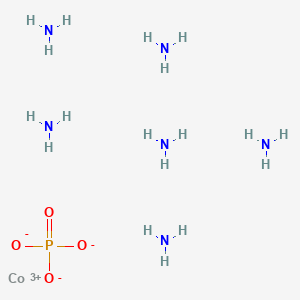
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
